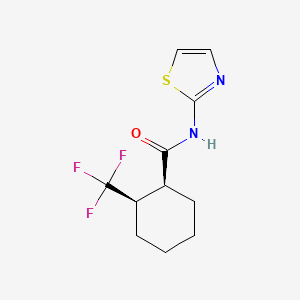![molecular formula C16H24N4O B7547434 N-[(6-piperidin-1-ylpyridin-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7547434.png)
N-[(6-piperidin-1-ylpyridin-3-yl)methyl]pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(6-piperidin-1-ylpyridin-3-yl)methyl]pyrrolidine-1-carboxamide, commonly known as PPCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPCC is a pyrrolidine-based compound that has a piperidine and pyridine moiety attached to it. This compound has been synthesized using various methods and has been studied extensively in terms of its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
PPCC exerts its mechanism of action by inhibiting the enzyme DPP-IV. This inhibition leads to the increased levels of the hormone glucagon-like peptide 1 (GLP-1), which is involved in the regulation of glucose metabolism. The increased levels of GLP-1 lead to the stimulation of insulin secretion and inhibition of glucagon secretion, leading to the regulation of glucose levels in the body.
Biochemical and Physiological Effects:
PPCC has been found to exhibit various biochemical and physiological effects. PPCC has been shown to increase insulin secretion and decrease glucagon secretion, leading to the regulation of glucose levels in the body. PPCC has also been found to decrease the levels of inflammatory cytokines, leading to the potential treatment of various inflammatory diseases. PPCC has also been found to exhibit potent antioxidant activity, leading to the potential treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using PPCC in lab experiments is its potent inhibitory activity against DPP-IV, leading to the potential treatment of various diseases. PPCC is also easily synthesized using various methods, leading to the production of high yields with high purity. However, one of the limitations of using PPCC in lab experiments is its potential toxicity, leading to the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are various future directions for the study of PPCC. One of the significant future directions is the potential development of PPCC as a therapeutic agent for the treatment of type 2 diabetes and various cancers. Further studies are also needed to determine the safety and efficacy of PPCC in various animal models and clinical trials. Additionally, the potential use of PPCC in the treatment of various inflammatory diseases and oxidative stress-related diseases should be explored further. Finally, the development of more efficient and cost-effective methods for the synthesis of PPCC should be investigated.
Métodos De Síntesis
PPCC can be synthesized using various methods, including the reaction of pyrrolidine-1-carboxylic acid with 6-bromo-3-pyridinemethanol and piperidine. Another method involves the reaction of pyrrolidine-1-carboxylic acid with 6-chloro-3-pyridinemethanol and piperidine. These methods are effective in producing high yields of PPCC with high purity.
Aplicaciones Científicas De Investigación
PPCC has found potential applications in various fields of scientific research. One of the significant applications of PPCC is in the field of medicinal chemistry. PPCC has been found to exhibit potent inhibitory activity against the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. This inhibition can lead to the potential treatment of type 2 diabetes. PPCC has also been studied for its potential role in the treatment of various cancers, including breast, lung, and colon cancer.
Propiedades
IUPAC Name |
N-[(6-piperidin-1-ylpyridin-3-yl)methyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c21-16(20-10-4-5-11-20)18-13-14-6-7-15(17-12-14)19-8-2-1-3-9-19/h6-7,12H,1-5,8-11,13H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZDBKPQFADQJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=C2)CNC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-methylthiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7547356.png)
![(2R)-1-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)pyrrolidine-2-carboxylic acid](/img/structure/B7547359.png)

![(3S)-3-(methanesulfonamido)-N-[3-(pyrazol-1-ylmethyl)phenyl]piperidine-1-carboxamide](/img/structure/B7547372.png)

![(2E,4E)-N-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methyl]hexa-2,4-dienamide](/img/structure/B7547405.png)


![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenylsulfanylacetamide](/img/structure/B7547441.png)


![Dimethyl 5-[(4-methoxyphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7547459.png)

